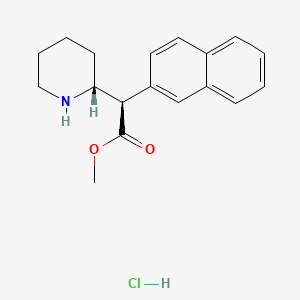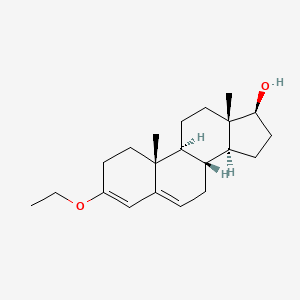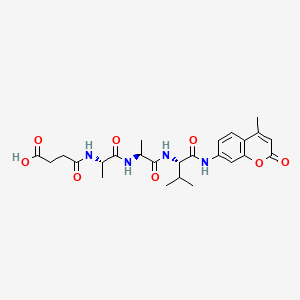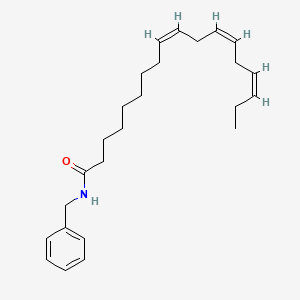
N-benzyl-9Z,12Z,15Z-octadecatrienamide
Overview
Description
Mechanism of Action
Mode of Action
It is believed that this compound interacts with its targets in a way that influences cellular processes .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the compound’s effects on various biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It has been suggested that the compound may have potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how such factors influence the action of n-benzyl-(9z,12z,15z)-octadecatrienamide are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyllinolenamide can be synthesized through the reaction of benzylamine with linolenic acid anhydride. The reaction typically involves the following steps:
Acylation Reaction: Benzylamine reacts with linolenic acid anhydride in the presence of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-Benzyllinolenamide.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N-Benzyllinolenamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for reaction monitoring and product isolation. The reaction conditions are carefully controlled to prevent degradation of the sensitive linolenic acid moiety.
Chemical Reactions Analysis
Types of Reactions
N-Benzyllinolenamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds in the linolenic acid moiety to single bonds.
Substitution: N-Benzyllinolenamide can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under mild conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated amides.
Substitution: Azides or thioethers.
Scientific Research Applications
N-Benzyllinolenamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of fatty acid amides and their derivatives.
Biology: Investigated for its role in modulating biological pathways, particularly those involving FAAH.
Medicine: Explored for its potential therapeutic effects in treating inflammation, pain, and neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpalmitamide: Another FAAH inhibitor with a similar structure but different fatty acid moiety.
N-Benzylstearamide: Similar to N-Benzyllinolenamide but with a saturated fatty acid chain.
N-Benzyloleamide: Contains an oleic acid moiety instead of linolenic acid.
Uniqueness
N-Benzyllinolenamide is unique due to its polyunsaturated fatty acid chain, which imparts distinct biological activities compared to its saturated or monounsaturated counterparts. This structural feature allows it to interact differently with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(9Z,12Z,15Z)-N-benzyloctadeca-9,12,15-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3,(H,26,27)/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMMYRWIEZCYDK-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883715-18-2 | |
| Record name | N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883715182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-BENZYL-(9Z,12Z,15Z)-OCTADECATRIENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60D4QDV5QG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does n-benzyl-(9Z,12Z,15Z)-octadecatrienamide interact with the endocannabinoid system (ECS)?
A: Research suggests that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide exhibits multiple interactions with the ECS. It displays submicromolar binding affinity for the cannabinoid CB1 receptor, with a Ki value of 0.48 μM []. Additionally, this compound demonstrates weak inhibition of fatty acid amide hydrolase (FAAH) with an IC50 of 4 μM and potent inhibition of anandamide cellular uptake (IC50 = 0.67 μM) []. This polypharmacology suggests that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide might exert cannabimimetic effects through multiple mechanisms.
Q2: What is the role of n-benzyl-(9Z,12Z,15Z)-octadecatrienamide in Leydig cell function?
A: Studies indicate that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide, along with other macamides like N-benzyl-hexadecanamide and N-benzyl-(9Z,12Z)-octadecadienamide, promotes the proliferation of mouse Leydig cells (TM3) and enhances testosterone secretion []. Molecular docking simulations suggest a correlation between the binding energy of these compounds to cyclophilin D (CypD) and their testosterone secretion activity. Since CypD plays a role in mitochondrial cholesterol transport, a crucial step in testosterone synthesis, these findings suggest that n-benzyl-(9Z,12Z,15Z)-octadecatrienamide may influence testosterone production through modulation of CypD activity and subsequent cholesterol transport within Leydig cells [].
Q3: What analytical techniques are employed for the identification and quantification of n-benzyl-(9Z,12Z,15Z)-octadecatrienamide in Maca samples?
A: High-performance liquid chromatography coupled with ultraviolet and tandem mass spectrometry (HPLC-UV-MS/MS) is a key analytical technique used to identify and quantify macamides, including n-benzyl-(9Z,12Z,15Z)-octadecatrienamide, in Maca samples []. This method allows for the separation, detection, and structural characterization of individual macamides within complex plant extracts. Quantification is often achieved using external standards, such as N-benzylhexadecanamide, to determine the concentration of specific macamides within the samples [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


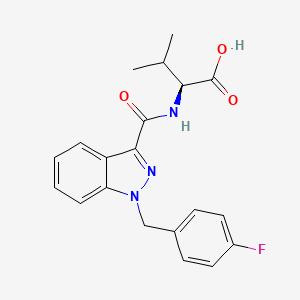
![Theophylline, [8-3H]](/img/structure/B593345.png)
![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)

